Specific Scientific Field: This application falls under the field of Endocrinology and Nephrology.
Summary of the Application: AG1024, an IGF-1 receptor inhibitor, has been found to ameliorate renal injury in rats with diabetic nephropathy . The roles of IGF-1/IGF-1R in diabetic nephropathy are well-characterized, but the biological functions of AG1024 in this context were previously unknown .
Methods of Application: The experimental diabetic nephropathy was established via intraperitoneal injection of streptozotocin, and STZ-induced diabetic rats were treated with AG1024 (20 mg/kg/day) for 8 weeks . Biochemical analyses were conducted by measuring the 24h proteinuria, blood glucose level, serum creatinine, and blood urea nitrogen .
Results or Outcomes: The increase in 24h proteinuria, blood glucose level, serum creatinine, and blood urea of diabetic nephropathy rats were conspicuously abated by AG1024 . AG-1024 mitigated typical renal damage and interstitial fibrosis in diabetic nephropathy rats . Mechanistically, AG-1024 upregulated SOCS1 and SOCS3 expression and decreased phosphorylated JAK2, STAT1, and STAT3 .
Specific Scientific Field: This application falls under the field of Oncology and Radiology.
Summary of the Application: AG1024 has been reported to induce apoptosis by downregulating the expression of phospho-Akt1 and Bcl-2, and increasing the expression of Bax, p53, and p21 . It has also been reported to enhance the radiosensitivity of human breast cancer cells .
Results or Outcomes: The outcomes of this application include the downregulation of phospho-Akt1 and Bcl-2, and the upregulation of Bax, p53, and p21 . This leads to the induction of apoptosis and enhanced radiosensitivity in human breast cancer cells .
Specific Scientific Field: This application falls under the field of Oncology and Pharmacology.
Summary of the Application: AG1024 has been reported to sensitize sorafenib-resistant hepatocellular carcinoma (HCC) cells to sorafenib . The frequency in resistance to sorafenib accounts for the grim prognosis of advanced HCC .
Methods of Application: Two acquired sorafenib-resistant HCC cells, SNU-sora-5 and SK- sora-5, were established and verified . The MTT assay, colony formation assay, cell morphology detection, and flow cytometric analysis were then used to determine the anti-tumor effects of the co-administration of sub-toxic AG-1024 and sorafenib .
Results or Outcomes: Sub-toxic AG-1024 markedly enhanced sorafenib-mediated cell inhibition in acquired sorafenib-resistant HCC strains, with a reversal index (RI) of 4.64 in SNU-sora-5 and 4.58 in SK-sora-5 cell lines . Moreover, co-administration of sub-toxic AG-1024 and sorafenib exerted dramatic cytotoxicity compared with sorafenib alone in the intrinsic sorafenib-resistant HCC-LM3 cells . In contrast to high-dose sorafenib, sub-toxic AG-1024 combined with sorafenib had less impact on apoptosis while significantly enhancing G1/S arrest via activation of the mTOR/p21 signaling pathway .
Specific Scientific Field: This application falls under the field of Material Science and Environmental Science.
Summary of the Application: These composites present important textural, chemical, and physical properties compared to the pure TiO2, which make them more effective for organic pollutants removal and even for real wastewater disinfection .
Results or Outcomes: The outcomes of this application include the enhancement of the photocatalytic properties of TiO2, making it more effective for organic pollutants removal and even for real wastewater disinfection .
Summary of the Application: AG1024 has been reported to synergistically increase the radiosensitivity of prostate cancer cells when used in combination with genistein . The treatment with genistein and AG1024 more effectively radiosensitized prostate cancer cells than single treatments by suppressing cell proliferation and enhancing cell apoptosis .
Results or Outcomes: The outcomes of this application include the suppression of cell proliferation and the enhancement of cell apoptosis in prostate cancer cells, leading to increased radiosensitivity .
2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile, also known as 3-bromo-5-tert-butyl-4-hydroxybenzylidene malononitrile, is a chemical compound characterized by its unique structure that includes a bromo group, a tert-butyl group, and a hydroxyphenyl moiety attached to a propanedinitrile backbone. The molecular formula of this compound is , with a molecular weight of approximately 305.17 g/mol. It appears as a solid and is primarily utilized in various chemical and biological applications due to its reactive functional groups .
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.
Research indicates that compounds similar to 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile exhibit various biological activities. For instance, they may act as inhibitors of certain receptors, such as the insulin-like growth factor receptor, which plays a crucial role in cell proliferation and survival . The presence of the hydroxy group suggests potential antioxidant properties, while the nitrile groups may contribute to cytotoxic effects against certain cancer cell lines.
Synthesis of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile typically involves:
This synthetic route highlights the importance of careful selection of reagents and conditions to achieve high yields and purity .
The applications of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile are diverse and include:
Interaction studies involving this compound focus on its binding affinity to various biological targets. For example, it has been shown to interact with insulin-like growth factor receptors, suggesting its role in modulating signaling pathways related to cell growth and metabolism . Additionally, studies may explore its interactions with other biomolecules, providing insights into its mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile. These include:
The uniqueness of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile lies in its specific combination of bromination, tert-butyl substitution, and hydroxy functionality, which may enhance its biological activity compared to simpler analogs. This structural complexity allows for targeted modifications that could lead to novel therapeutic agents.
The compound 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile features a highly substituted phenyl ring system that forms the core aromatic component of the molecular structure [1]. The phenyl ring contains three distinct substituents positioned strategically around the aromatic framework: a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a hydroxyl group at the 4-position [1] [2]. This substitution pattern creates a unique electronic environment within the aromatic system.
The 4-hydroxyl group introduces electron-donating properties through both inductive and resonance effects, contributing to the phenolic character of the compound [3]. The presence of this hydroxyl group enables hydrogen bonding capabilities, which significantly influences the compound's solubility profile and intermolecular interactions [3]. The electron-donating nature of the hydroxyl group activates the aromatic ring toward electrophilic substitution reactions, enhancing the reactivity of the benzene system [4] [5].
The 3-position bromine substituent serves as an electron-withdrawing group through inductive effects while also providing a site for potential nucleophilic substitution reactions [4]. The bromine atom contributes to the compound's lipophilicity and influences the overall electronic distribution within the aromatic ring [2]. The positioning of the bromine atom adjacent to the hydroxyl group creates a unique electronic environment that affects both the stability and reactivity of the molecule.
The 5-position tert-butyl group represents a bulky, electron-donating alkyl substituent that provides significant steric hindrance around the aromatic ring [3]. This tert-butyl group contributes substantially to the compound's hydrophobic character and influences its conformational flexibility [3]. The presence of this bulky substituent affects the compound's crystallization behavior and thermal stability properties.
The methylidene bridge component of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile represents a crucial structural element that connects the substituted phenyl ring to the propanedinitrile functionality [6]. This bridge is characterized by a carbon-carbon double bond that creates an extended conjugated system throughout the molecule [6]. The methylidene linkage exhibits planar geometry, which facilitates maximum orbital overlap and conjugation between the aromatic ring and the nitrile-containing portion of the molecule.
The double bond character of the methylidene bridge restricts rotational freedom around this connection, leading to a more rigid molecular conformation . This structural rigidity contributes to the compound's stability and influences its physical properties, including melting point and crystalline behavior . The bridge serves as an electron-conducting pathway that allows for delocalization of electron density between the phenyl ring system and the propanedinitrile group.
The methylidene bridge participates in the overall conjugated system of the molecule, extending the π-electron delocalization beyond the aromatic ring [6]. This extended conjugation affects the compound's electronic absorption properties and may contribute to its color characteristics [6]. The bridge also provides a site for potential chemical modifications and participates in various organic reactions, including cycloaddition and condensation processes.
The propanedinitrile moiety, also known as malononitrile when referring to the parent compound, represents a highly reactive and electron-withdrawing functional group [8]. This component contains two cyano groups attached to a central carbon atom, creating a geminal dinitrile arrangement [8]. The propanedinitrile functionality is characterized by its strong electron-withdrawing properties due to the presence of two electronegative nitrogen atoms triple-bonded to carbon [9].
The cyano groups in the propanedinitrile moiety exhibit linear geometry with sp-hybridized carbon atoms, contributing to the overall molecular geometry and electronic distribution [8]. These nitrile functionalities serve as powerful electron-accepting groups that significantly influence the compound's reactivity patterns [9]. The electron-withdrawing nature of the propanedinitrile group stabilizes carbanion intermediates formed at the central carbon, making this position particularly reactive toward electrophilic attack.
The propanedinitrile group participates extensively in the molecule's conjugated system, accepting electron density from the phenyl ring through the methylidene bridge [9]. This electron-withdrawing capability affects the overall charge distribution within the molecule and influences its chemical behavior in various reaction conditions. The nitrile groups also provide sites for potential chemical transformations, including hydrolysis, reduction, and cyclization reactions [8].
The molecular formula of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile is C₁₄H₁₃BrN₂O, as confirmed by computational analysis and structural determination methods [1]. The compound exhibits a molecular weight of 305.17 grams per mole, calculated using standard atomic masses [1]. The exact mass of the compound is determined to be 304.02113 daltons, while the monoisotopic mass maintains the same value of 304.02113 daltons [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₃BrN₂O | PubChem 2.2 [1] |
Molecular Weight | 305.17 g/mol | PubChem 2.2 [1] |
Exact Mass | 304.02113 Da | PubChem 2.2 [1] |
Monoisotopic Mass | 304.02113 Da | PubChem 2.2 [1] |
The heavy atom count for this compound is 18, reflecting the total number of non-hydrogen atoms present in the molecular structure [1]. The compound maintains a formal charge of zero, indicating overall electrical neutrality in its ground state configuration [1]. The molecular complexity, as calculated by computational methods, is rated at 414, reflecting the structural intricacy and the presence of multiple functional groups [1].
The solubility characteristics of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile demonstrate a complex interaction between polar and nonpolar solvent systems [3]. The compound exhibits good solubility in dimethyl sulfoxide at a concentration of 10 milligrams per milliliter, making DMSO a preferred solvent for analytical and research applications [10]. This high solubility in DMSO is attributed to the solvent's ability to interact with both the polar hydroxyl group and the nonpolar aromatic components of the molecule.
Solvent Type | Solubility | Mechanism |
---|---|---|
DMSO | 10 mg/mL | Hydrogen bonding and dipolar interactions [10] |
Polar Solvents | Enhanced | Hydroxyl group hydrogen bonding [3] |
Organic Solvents | Good | Favorable hydrophobic interactions [3] |
Water | Limited | Restricted by hydrophobic components [3] |
The compound demonstrates enhanced solubility in polar organic solvents such as ethanol, methanol, and acetone due to the presence of the hydroxyl group, which can participate in hydrogen bonding interactions [3]. The hydroxyl functionality contributes to the compound's partial hydrophilic character, enabling dissolution in protic solvents through intermolecular hydrogen bond formation [3].
In nonpolar organic solvents including dichloromethane, chloroform, and toluene, the compound exhibits good solubility primarily due to the hydrophobic contributions from the tert-butyl group and the aromatic ring system [3]. The bromine substituent also contributes to the compound's lipophilic character, enhancing its compatibility with nonpolar solvent environments [3].
Water solubility remains limited due to the predominant hydrophobic character imparted by the tert-butyl group and the brominated aromatic ring [3]. The single hydroxyl group is insufficient to overcome the hydrophobic contributions from the larger molecular framework, resulting in poor aqueous solubility [3].
2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile exists as a solid under standard temperature and pressure conditions [10]. The compound presents as an off-white to yellow colored solid, with the coloration potentially attributed to the extended conjugation within the molecular structure [10]. The color variation may also result from impurities or oxidation products formed during storage or handling.
According to safety data sheet information, the specific melting point and boiling point values for this compound remain undetermined through standard analytical methods [11]. This lack of definitive thermal transition data may be attributed to the compound's potential for thermal decomposition before reaching clearly defined melting or boiling points [11]. The compound exhibits non-flammable characteristics under normal conditions, contributing to its relative safety in handling and storage [11].
The solid-state properties of the compound are influenced by intermolecular interactions, including hydrogen bonding through the hydroxyl group and van der Waals forces between the aromatic ring systems and tert-butyl groups. The presence of the bromine atom contributes to the overall molecular packing in the crystalline state through halogen bonding interactions.
Storage recommendations specify protection from light and maintenance of temperatures below room temperature, preferably at -20°C, indicating potential photosensitivity and thermal instability [10]. The compound should be stored under inert gas conditions to prevent oxidation and degradation reactions [10].
The electronic structure of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile is characterized by extensive π-electron delocalization throughout the conjugated system [6]. The molecule exhibits multiple resonance structures that contribute to its overall stability and electronic properties [4]. The primary resonance pathway involves electron delocalization from the phenolic hydroxyl group through the aromatic ring, across the methylidene bridge, and into the electron-deficient propanedinitrile system [5].
The hydroxyl group at the 4-position serves as the primary electron-donating center, contributing a lone pair of electrons to the aromatic π-system through resonance [5]. This electron donation activates the benzene ring toward electrophilic substitution and creates regions of increased electron density at the ortho and para positions relative to the hydroxyl group [4] [5]. The resonance contribution from the hydroxyl group partially compensates for the electron-withdrawing effects of the bromine substituent and the attached methylidene-propanedinitrile system.
The propanedinitrile moiety functions as a powerful electron-accepting group, drawing electron density from the aromatic system through the conjugated pathway [9]. The two cyano groups create a significant electron-deficient region that stabilizes negative charge development during chemical reactions [8]. This electron-withdrawing capability extends throughout the conjugated system, influencing the electron distribution within the phenyl ring and affecting the compound's reactivity patterns.
The extended conjugation results in a lowering of the highest occupied molecular orbital energy and a corresponding decrease in the lowest unoccupied molecular orbital energy, reducing the overall HOMO-LUMO energy gap [6]. This narrowed energy gap contributes to the compound's electronic absorption properties and may influence its photochemical behavior [6].
The electronic properties of 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile are significantly influenced by the combined effects of its diverse substituent groups [4]. The 4-hydroxyl group exerts both inductive and resonance effects on the aromatic system [5]. The inductive effect involves the electronegativity of oxygen withdrawing sigma electron density from the aromatic carbon, while the resonance effect involves donation of the oxygen lone pair into the π-system [4] [5].
The bromine substituent at the 3-position contributes primarily through inductive electron withdrawal due to its high electronegativity [4]. Although bromine possesses lone pairs that could theoretically participate in resonance donation, the electron-withdrawing inductive effect predominates, resulting in a net electron-withdrawing influence on the aromatic ring [4]. The positioning of bromine ortho to the hydroxyl group creates a complex electronic environment with competing electron-donating and electron-withdrawing influences.
The tert-butyl group at the 5-position functions as an electron-donating substituent through hyperconjugation and inductive effects [4]. The alkyl group's electron-releasing properties help stabilize positive charge development in the aromatic ring and counteract some of the electron-withdrawing effects from other substituents [4]. The bulky nature of the tert-butyl group also provides steric effects that influence the compound's conformational preferences and reactivity.
Substituent | Position | Electronic Effect | Magnitude |
---|---|---|---|
Hydroxyl (-OH) | 4 | Electron donating (resonance) | Strong [5] |
Bromine (-Br) | 3 | Electron withdrawing (inductive) | Moderate [4] |
tert-Butyl (-C(CH₃)₃) | 5 | Electron donating (hyperconjugation) | Moderate [4] |
Methylidene-propanedinitrile | 1 | Electron withdrawing (resonance) | Very Strong [9] |
The conjugated system in 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile contributes significantly to the compound's thermodynamic stability through resonance stabilization [6]. The extended π-electron delocalization lowers the overall energy of the molecule compared to hypothetical structures lacking conjugation [6]. This stabilization energy arises from the ability of electrons to occupy molecular orbitals that extend over multiple atoms, reducing electron-electron repulsion and lowering the total electronic energy.
The conjugation pathway extends from the phenolic oxygen through the aromatic ring, across the methylidene bridge, and into the propanedinitrile system [6]. This uninterrupted conjugation allows for efficient electron delocalization and contributes to the compound's resistance to thermal decomposition and chemical degradation [6]. The presence of multiple resonance contributors helps distribute charge density throughout the molecule, preventing localized high-energy electronic configurations.
The methylidene bridge plays a crucial role in maintaining conjugation between the aromatic ring and the propanedinitrile group . The planar geometry enforced by the double bond ensures optimal orbital overlap and maximum conjugative interaction . Any disruption of this planarity would significantly reduce the stabilization derived from conjugation and increase the molecule's reactivity toward addition reactions.
The electron-withdrawing propanedinitrile group enhances the overall stability of the conjugated system by providing a low-energy terminus for electron delocalization [9]. The cyano groups serve as electron sinks that stabilize resonance structures involving charge separation [8]. This stabilization is particularly important for intermediates formed during chemical reactions, influencing both reaction rates and product distributions.